molecular formula C11H10ClN3 B2414765 2-chloro-6-methyl-N-phenylpyrimidin-4-amine CAS No. 51944-25-3

2-chloro-6-methyl-N-phenylpyrimidin-4-amine

Cat. No. B2414765
CAS RN: 51944-25-3
M. Wt: 219.67
InChI Key: YSEHCMSEPMBOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-chloro-6-methyl-N-phenylpyrimidin-4-amine involves several steps. The compound has a molecular weight of 219.67 and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-methyl-N-phenyl-4-pyrimidinamine. Its InChI code is 1S/C11H10ClN3/c1-8-7-10 (15-11 (12)13-8)14-9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14,15) and the InChI key is YSEHCMSEPMBOGK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-chloro-6-methyl-N-phenylpyrimidin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 219.67 and a melting point of 117-120 degrees Celsius .

Scientific Research Applications

Chemical Transformations and Mechanisms

  • Formation of Amino Compounds:

    • Research indicates that transformations of chloro-phenylpyrimidine compounds can result in the formation of amino analogs through specific reaction mechanisms. For example, the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine is explained by an addition-elimination mechanism on the carbon atom, rather than an attack by an amide ion (H. W. V. Meeteren & H. Plas, 2010).
  • Ring Transformations:

    • The transformation of heterocyclic halogeno compounds, like chloro-phenylpyrimidine, into triazine derivatives, suggests a ring-opening process. This transformation occurs without the involvement of bicyclic intermediates and is initiated by the fission of specific carbon bonds in the pyrimidine ring (H. W. V. Meeteren & H. Plas, 2010).
  • Crystal and Molecular Structures:

    • The crystal structures of compounds related to 2-chloro-6-methyl-N-phenylpyrimidin-4-amine, such as benzyl derivatives, show significant hydrogen-bonding interactions and multiple conformational molecules in their structure. These findings are important for understanding the physical characteristics of these compounds and their potential applications (L. Odell et al., 2007).

Biological Applications and Interactions

  • Antimicrobial Activity:

    • Certain derivatives of chloropyrimidinyl compounds demonstrate promising antimicrobial activity. For instance, the synthesis and evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines indicated potential as antibacterial agents (Y. Etemadi et al., 2016).
  • Cancer Research:

    • Research on 4-aryl-N-phenylpyrimidin-2-amines, which are structurally related to 2-chloro-6-methyl-N-phenylpyrimidin-4-amine, has shown significant anti-cancer activity, particularly against non-small-cell lung carcinoma (NSCLC) cells. These findings contribute to the exploration of new therapeutic agents in cancer treatment (Borvornwat Toviwek et al., 2017).
  • Antihypertensive Agents:

    • Derivatives of pyrimidin-amine compounds have been evaluated for their antihypertensive activity. Certain derivatives, notably 6-arylpyrido[2,3-d]pyrimidin-7-amine, have shown to effectively lower blood pressure in hypertensive rats (L. Bennett et al., 1981).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-6-methyl-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHCMSEPMBOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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